molecular formula C5H5BrClNO2 B13496883 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

Cat. No.: B13496883
M. Wt: 226.45 g/mol
InChI Key: DZQSOUGCKVZKQN-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic organic compound that contains bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole typically involves the halogenation of oxazole derivatives. One common method includes the bromination of 5-(chloromethyl)-3-methoxy-1,2-oxazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chloromethyl)-2-methoxyphenol
  • 5-Bromo-2-chloromethyl-3-methoxybenzene
  • 4-Chloro-5-(bromomethyl)-3-methoxy-1,2-oxazole

Uniqueness

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H5BrClNO2

Molecular Weight

226.45 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

InChI

InChI=1S/C5H5BrClNO2/c1-9-5-4(6)3(2-7)10-8-5/h2H2,1H3

InChI Key

DZQSOUGCKVZKQN-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1Br)CCl

Origin of Product

United States

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